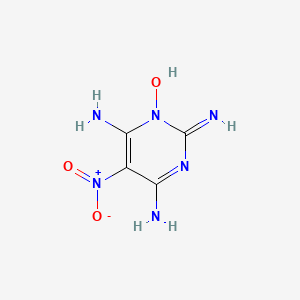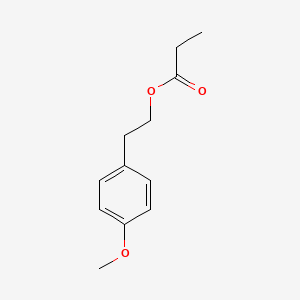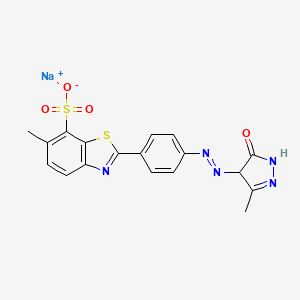
6-Methyl-2-(p-((3-methyl-5-oxo-2-pyrazolin-4-yl)azo)phenyl)-7-benzothiazolesulfonic acid, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-2-(p-((3-methyl-5-oxo-2-pyrazolin-4-yl)azo)phenyl)-7-benzothiazolesulfonic acid, sodium salt is a complex organic compound that belongs to the class of azo dyes These compounds are characterized by the presence of an azo group (-N=N-) which links two aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(p-((3-methyl-5-oxo-2-pyrazolin-4-yl)azo)phenyl)-7-benzothiazolesulfonic acid, sodium salt typically involves a multi-step process:
Formation of the Azo Compound: The synthesis begins with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage.
Introduction of the Benzothiazole Ring: The benzothiazole ring is introduced through a cyclization reaction involving a thiol and an amine.
Sulfonation: The final step involves the sulfonation of the benzothiazole ring to introduce the sulfonic acid group, which is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using large reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and pH to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of nitro compounds.
Reduction: Reduction of the azo group can yield amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or catalysts like iron(III) chloride.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry
Dye Chemistry: Used as a dye in various applications due to its vibrant color and stability.
Analytical Chemistry: Employed as a reagent in the detection and quantification of certain metal ions.
Biology
Biological Staining: Utilized in staining techniques for microscopy to highlight specific structures within cells and tissues.
Medicine
Drug Development:
Industry
Textile Industry: Used as a dye for fabrics.
Paper Industry: Employed in the coloring of paper products.
Mécanisme D'action
The compound exerts its effects primarily through its interactions with various molecular targets. The azo group can participate in electron transfer reactions, while the benzothiazole ring can interact with biological macromolecules through π-π stacking and hydrogen bonding. These interactions can affect the function of enzymes, receptors, and other proteins, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl Orange: Another azo dye with similar structural features.
Congo Red: A well-known azo dye used in histology.
Sudan III: A lipid-soluble azo dye used in staining.
Uniqueness
6-Methyl-2-(p-((3-methyl-5-oxo-2-pyrazolin-4-yl)azo)phenyl)-7-benzothiazolesulfonic acid, sodium salt is unique due to the presence of the benzothiazole ring, which imparts additional stability and specific interactions not seen in simpler azo dyes. This makes it particularly useful in applications requiring high stability and specific binding properties.
Propriétés
Numéro CAS |
21493-04-9 |
|---|---|
Formule moléculaire |
C18H14N5NaO4S2 |
Poids moléculaire |
451.5 g/mol |
Nom IUPAC |
sodium;6-methyl-2-[4-[(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)diazenyl]phenyl]-1,3-benzothiazole-7-sulfonate |
InChI |
InChI=1S/C18H15N5O4S2.Na/c1-9-3-8-13-15(16(9)29(25,26)27)28-18(19-13)11-4-6-12(7-5-11)21-22-14-10(2)20-23-17(14)24;/h3-8,14H,1-2H3,(H,23,24)(H,25,26,27);/q;+1/p-1 |
Clé InChI |
SFUMNJKXHFQBPA-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC4C(=NNC4=O)C)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


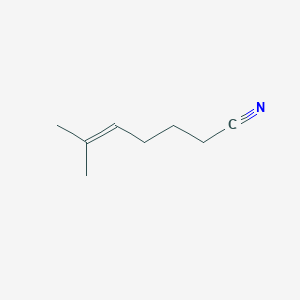

![Dimethylbis[(1-phenylethenyl)oxy]silane](/img/structure/B14715280.png)
![2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid](/img/structure/B14715286.png)
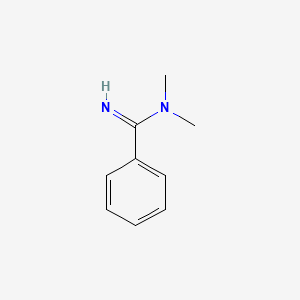

![2-chloro-N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride](/img/structure/B14715305.png)
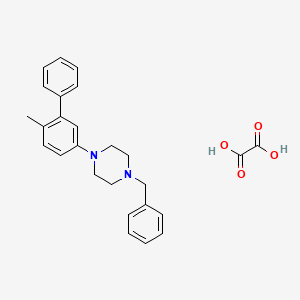
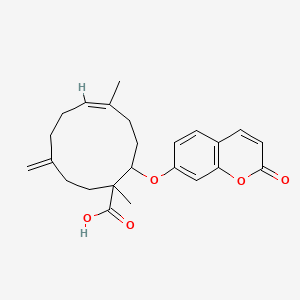
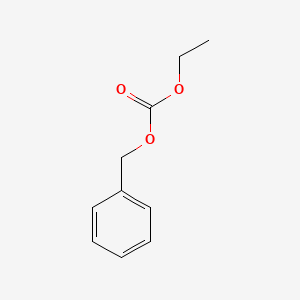
![N,N'-Bis[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B14715329.png)
